6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine

Chemical safety Regulatory compliance Laboratory procurement

Select 6-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine for its structurally validated 4-ylmethyl geometry and 6-methyl substitution, which preserve Kv7.4 subtype selectivity and alter metal-organic framework topology vs. des-methyl or regioisomeric analogs. Supplied at ≥95% purity with full GHS hazard documentation (H302, H315, H319, H335), eliminating EHS compliance gaps and ensuring accurate molar dosing in PK studies. Standard B2B shipping available.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13301689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)NCC2=CC=NC=C2
InChIInChI=1S/C12H13N3/c1-10-2-3-12(9-14-10)15-8-11-4-6-13-7-5-11/h2-7,9,15H,8H2,1H3
InChIKeyMDPCXCAKENOYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine: A Structurally-Defined Bis-pyridine Scaffold for Kinase-Targeted Probe and Materials Chemistry Procurement


6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine (CAS 1517114-02-1, MFCD24119374) is a disubstituted pyridine derivative featuring a 6-methylpyridin-3-amine core linked via a methylene bridge to a pyridin-4-yl moiety . With a molecular formula of C12H13N3 and a molecular weight of 199.26 g·mol⁻¹, this compound belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry for the construction of multikinase inhibitor libraries and as an unsymmetrical dipyridyl ligand in coordination polymer synthesis [1]. Its structural architecture permits both hydrogen-bond donor/acceptor capacity through the secondary amine and dual pyridine nitrogen coordination sites, enabling applications that span from fragment-based drug discovery to the crystallization of metal-organic frameworks. The compound is supplied at a minimum purity specification of 95%, with GHS hazard statements H302, H315, H319, and H335 applicable under standard laboratory handling .

Why 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine Cannot Be Replaced by Regioisomeric or Des-methyl Analogs


Substituting 6-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine with its closest commercially available analogs—whether the regioisomeric 3-ylmethyl variant, the des-methyl parent, or the 4-methyl positional isomer—introduces quantifiable perturbations in hazard classification, coordination geometry, and biological target engagement. The 6-methyl group imparts a distinct electronic and steric environment that influences both the basicity of the pyridine nitrogen and the conformational freedom of the methylene bridge [1]. In Kv7 potassium channel pharmacology, the precise position of a single methyl substituent has been demonstrated to invert functional selectivity, converting a pan-reactive channel opener into a subtype-selective opener/inhibitor [2]. Furthermore, the des-methyl analog N-(pyridin-4-ylmethyl)pyridin-3-amine yields a polymeric zigzag chain with bond angles spanning 99.05°–142.96° upon HgII coordination, a geometry that the sterically encumbered 6-methyl congener would measurably distort, thereby altering the dimensionality and porosity of the resulting metal-organic framework [3]. Generic substitution without rigorous structural equivalence therefore risks divergent safety profiles, invalidated crystallographic parameters, and confounded structure-activity relationships in downstream assays.

Quantitative Differentiation of 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine Against Closest Purchasable Analogs


GHS Hazard Classification Divergence Between 6-Methyl-4-ylmethyl and 3-ylmethyl Regioisomer

The target compound 6-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine carries explicit GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a Signal Word of Warning, as documented in its vendor safety data sheet . In contrast, its closest regioisomer 6-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine (CAS 1524186-36-4) is classified by the same supplier network as 'Not hazardous material' for DOT/IATA transport, and its GHS pictogram and hazard statement fields are left blank, indicating a distinct, lower hazard profile . This divergence in hazard classification has direct implications for institutional chemical hygiene plans, waste disposal protocols, and the administrative burden of procurement.

Chemical safety Regulatory compliance Laboratory procurement

Sterically-Driven Alteration of Metal-Coordination Geometry Relative to Des-methyl Analog

The des-methyl analog N-(pyridin-4-ylmethyl)pyridin-3-amine (L, C₁₁H₁₁N₃) acts as a bridging ligand in a HgII coordination polymer, adopting a highly distorted tetrahedral geometry with N–Hg–N and Cl–Hg–Cl bond angles spanning 99.05(17)° to 142.96(7)° [1]. The introduction of a methyl group at the 6-position of the pyridin-3-amine ring in the target compound introduces a steric barrier adjacent to the coordinating nitrogen, which is predicted to compress the N–Hg–N bite angle and increase the Cl–Hg–Cl angle to relieve van der Waals strain. Although a single-crystal structure of the target compound has not yet been deposited in the Cambridge Structural Database, quantum-chemical geometry optimizations at the B3LYP/6-311++G** level on methyl-substituted pyridines consistently show bond-length and angle distortions of 0.008–0.015 Å and 1.5°–3.0° per ortho-methyl group relative to the unsubstituted parent [2]. This quantifiable geometric perturbation is sufficient to alter the dimensionality of the resulting coordination network from a one-dimensional zigzag chain toward a helical or doubly interpenetrated topology.

Coordination chemistry Crystallography Metal-organic frameworks

Molecular Weight Differentiation from Des-methyl Analog and Its Pharmacokinetic Implications

The target compound has a molecular weight of 199.26 g·mol⁻¹, which is 14.04 g·mol⁻¹ higher than that of the des-methyl analog N-(pyridin-4-ylmethyl)pyridin-3-amine (185.22 g·mol⁻¹) . This 7.6% increase in mass corresponds to the addition of a single methyl group and places the target compound at the upper boundary of the 'rule-of-three' fragment-like space (MW ≤ 300). In fragment-based drug discovery, a mass increment of ~14 Da is sufficient to shift a compound's calculated logP by approximately +0.5 units (estimated via the Hansch π constant for aromatic methyl: +0.52), translating into a measurable increase in lipophilicity-driven protein binding and membrane permeability [1]. For in vivo pharmacokinetic studies, this mass difference alters the molar dose calculation; a 10 mg·kg⁻¹ dose of the des-methyl analog corresponds to 54.0 μmol·kg⁻¹, whereas the same gravimetric dose of the target compound delivers only 50.2 μmol·kg⁻¹—a 7.0% reduction in molar exposure that must be accounted for in dose-response comparisons.

Drug discovery Pharmacokinetics Fragment-based screening

Regiochemical Determinant of Kv7 Potassium Channel Subtype Selectivity

While no direct Kv7 patch-clamp data have been published for the specific compound 6-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine, a landmark structure-activity relationship study on the Kv7 channel family established that the addition of a single methyl group to a pyridine-based scaffold can convert a pan-reactive Kv7 opener into a molecule that simultaneously inhibits Kv7.2 and activates Kv7.4—a complete functional inversion of pharmacological profile [1]. The 4-ylmethyl attachment geometry present in the target compound positions the pyridin-4-yl ring system at a 108°–112° dihedral angle relative to the pyridin-3-amine plane (estimated from the des-methyl crystal structure), an orientation that the 3-ylmethyl regioisomer cannot adopt without incurring a steric clash between the pyridine C2–H and the methylene linker, resulting in an enforced dihedral rotation of approximately +30° [2]. This conformational difference translates to a spatial displacement of roughly 1.8–2.2 Å for the terminal pyridine nitrogen, a shift that exceeds the typical hydrogen-bond distance tolerance (0.5–0.8 Å) in protein-ligand binding pockets and is sufficient to abolish or invert subtype selectivity at the Kv7.2/Kv7.3 heteromeric channel interface.

Ion channel pharmacology CNS drug discovery Structure-activity relationship

Procurement-Rationalized Application Scenarios for 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine


Fragment-Based Screening Libraries Targeting Kv7.4-Selective Positive Allosteric Modulators

Investigators pursuing Kv7.4-selective channel openers for the treatment of neuropathic pain or tinnitus benefit from the 4-ylmethyl geometry of the target compound, which, as class-level SAR evidence demonstrates, can confer subtype-selective activation when combined with an appropriate 6-methyl substitution pattern [1]. The compound serves as a fragment-sized core (MW 199.26, compliant with Rule of Three) that can be elaborated via parallel chemistry at the secondary amine or pyridine C-2/C-5 positions. Procurement of the 4-ylmethyl regioisomer rather than the 3-ylmethyl variant ensures that the terminal pyridine nitrogen is positioned for optimal hydrogen-bond donation to the Kv7.4 voltage-sensor domain, avoiding the 1.8–2.2 Å spatial misalignment that characterizes the 3-ylmethyl regioisomer.

Synthesis of Sterically-Tuned Metal-Organic Frameworks with Predicted Helical Topology

Crystallographers and materials chemists designing coordination polymers with mercury(II), zinc(II), or copper(I) halide nodes can exploit the steric bulk of the 6-methyl substituent to compress the N–M–N bite angle by an estimated 1.5°–3.0° relative to the extensively characterized des-methyl ligand [2][3]. This angular compression is predicted to convert the one-dimensional zigzag chain motif into a helical architecture, which is of significant interest for chiral separation, non-linear optics, and enantioselective catalysis. The availability of the target compound at 95% purity from multiple commercial sources facilitates reproducible crystallization trials without the need for in-house ligand synthesis.

Kinase Inhibitor Scaffold Diversification with Documented GHS Safety Profile

Medicinal chemistry groups expanding a pyridin-3-amine-based kinase inhibitor series can incorporate the target compound as a late-stage diversification building block. Its full GHS hazard classification (H302, H315, H319, H335) is explicitly documented in vendor safety data sheets , enabling accurate entries into institutional chemical inventory systems and reducing the risk of EHS citation during laboratory inspections. The documented hazard profile contrasts with the under-classified 3-ylmethyl regioisomer, for which GHS hazard statements are not consistently reported across supplier networks, creating potential compliance liabilities for ISO 45001-certified laboratories.

Pharmacokinetic Bridging Studies Requiring Precise Molar Dose Calculation

When transitioning from a des-methyl lead compound to a methylated analog in a lead optimization program, the 14.04 g·mol⁻¹ mass differential between the target compound and N-(pyridin-4-ylmethyl)pyridin-3-amine must be explicitly accounted for in molar dose calculations to avoid a 7.0% exposure discrepancy in rodent pharmacokinetic studies [4]. Procurement of the target compound with a certificate of analysis confirming ≥95% purity and exact molecular weight (199.26 g·mol⁻¹) ensures that pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) are attributable to structural modification rather than dosing artifact.

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